molecular formula C17H14N2O3 B11586694 2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide

2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B11586694
M. Wt: 294.30 g/mol
InChI Key: ZIECFLNIXQAWBH-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an indole ring and a methoxyphenyl group

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of indole-3-carboxaldehyde with 2-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of halogenated or alkylated products.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the methoxyphenyl group can modulate the compound’s activity. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide can be compared with other similar compounds, such as:

    2-(1H-indol-3-yl)-N-phenyl-2-oxoacetamide: This compound lacks the methoxy group, which can affect its chemical and biological properties.

    2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide

InChI

InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-17(21)16(20)12-10-18-13-7-3-2-6-11(12)13/h2-10,18H,1H3,(H,19,21)

InChI Key

ZIECFLNIXQAWBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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